molecular formula C9H10N2O B3042721 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile CAS No. 65995-93-9

2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile

Cat. No.: B3042721
CAS No.: 65995-93-9
M. Wt: 162.19 g/mol
InChI Key: RDNBDLYCHHPFGT-BQYQJAHWSA-N
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Description

2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is an organic compound characterized by its unique structure, which includes an ethoxy group, a methyl group, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile typically involves the condensation of ethyl acetoacetate with malononitrile in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base such as sodium ethoxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products with amine or thiol groups.

Scientific Research Applications

2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((E)-3-Methoxy-2-methyl-allylidene)-malononitrile
  • 2-((E)-3-Propoxy-2-methyl-allylidene)-malononitrile
  • 2-((E)-3-Butoxy-2-methyl-allylidene)-malononitrile

Uniqueness

2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-[(E)-3-ethoxy-2-methylprop-2-enylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-3-12-7-8(2)4-9(5-10)6-11/h4,7H,3H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNBDLYCHHPFGT-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C)/C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile

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